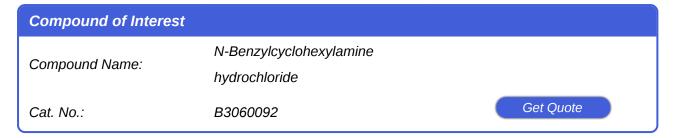


Applications in Forensic Chemistry and Toxicology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key analytical techniques in forensic chemistry and toxicology. It is designed to serve as a practical guide for the identification and quantification of various substances, including illicit drugs, toxins, and heavy metals, in biological and non-biological matrices. The protocols outlined herein are based on established methodologies and are intended to ensure accuracy and reliability in forensic investigations and toxicological assessments.

Section 1: Analysis of Opioids in Hair by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

Hair analysis is a valuable tool in forensic toxicology for the retrospective monitoring of drug exposure due to its large detection window.[1] This application note describes a sensitive and specific method for the simultaneous determination and quantification of classic, prescription, and synthetic opioids in hair samples using Liquid Chromatography-Tandem Mass



Spectrometry (LC-MS/MS).[2][3] The method is suitable for use in cases of suspected drug abuse, monitoring of abstinence, and post-mortem investigations.

Quantitative Data Summary:

Analyte Class	Linearity Range (pg/mg)	Imprecision (%)	Accuracy/Bias (%)	Reference
Fentanyl and Synthetic Opioids	1 - 500	< 17.5	-12.0 to 13.6	[2][3]
Prescription and Classic Opioids	10 - 500	< 17.5	-13.6 to 12.0	[2][3]

Experimental Protocol:

1. Sample Preparation:

- Decontaminate and pulverize 25 mg of hair sample using a bead mill.[2][3]
- Incubate the hair powder in a buffer solution overnight.[2][3]
- Perform a mixed-mode cation exchange solid-phase extraction (SPE).[2]

2. LC-MS/MS Analysis:

- · Chromatographic Separation:
- Use a reversed-phase chromatographic column.[2]
- Mobile Phase A: 0.01% formic acid + 2.5 mM ammonium formate in UHP water.[2][3]
- Mobile Phase B: Acetonitrile.[2][3]
- Flow Rate: 0.3 mL/min.[2][3]
- Column Oven Temperature: 50°C.[2][3]
- Gradient: 5% to 20% B (0-3 min), 20% to 28% B (3-14 min), 28% to 95% B (14-24 min), hold at 95% B (24-26 min), 95% to 5% B (26-27 min), re-equilibration for 5 min.[2][3]
- Total Run Time: 32 minutes.[2][3]
- Mass Spectrometry Detection:
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[2][3]
- Monitor two multiple-reaction monitoring (MRM) transitions for each analyte.[2]





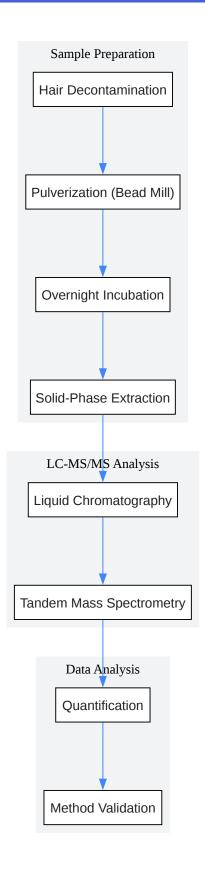


3. Data Analysis:

- Quantify the analytes using a calibration curve generated from standards of known concentrations.
- The method should be validated according to guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]

Experimental Workflow:





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Caption: Workflow for Opioid Analysis in Hair by LC-MS/MS.



Section 2: Screening for Drugs of Abuse in Urine by ELISA

Application Note:

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used screening technique in forensic toxicology for the presumptive identification of drugs of abuse in biological samples like urine.[4][5] It is a rapid and cost-effective method suitable for high-throughput screening in workplace drug testing, clinical settings, and forensic investigations.[6][7] Positive results from ELISA screening should be confirmed by a more specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[7][8]

Quantitative Data Summary (Cut-off Concentrations):

Drug Class	Urine Cut-off (μg/L)	Reference
Synthetic Cannabinoids (JWH- 018 N-(5-hydroxypentyl) metabolite)	5	[6]
General Drugs of Abuse	Varies by kit and analyte	[4]

Experimental Protocol:

1. Principle:

- The assay is a competitive, solid-phase, heterogeneous enzyme immunoassay.[4]
- Free drug in the sample competes with enzyme-conjugated drug for binding to antibodies immobilized on a microtiter plate.[4]
- The amount of color produced by the enzyme-substrate reaction is inversely proportional to the amount of drug in the sample.[4]

2. Sample Preparation:

• Urine specimens are typically diluted with a diluent provided in the ELISA kit.[4] Dilution factors can range from 1:5 to 1:60 depending on the specific assay.[4]







3. ELISA Procedure:

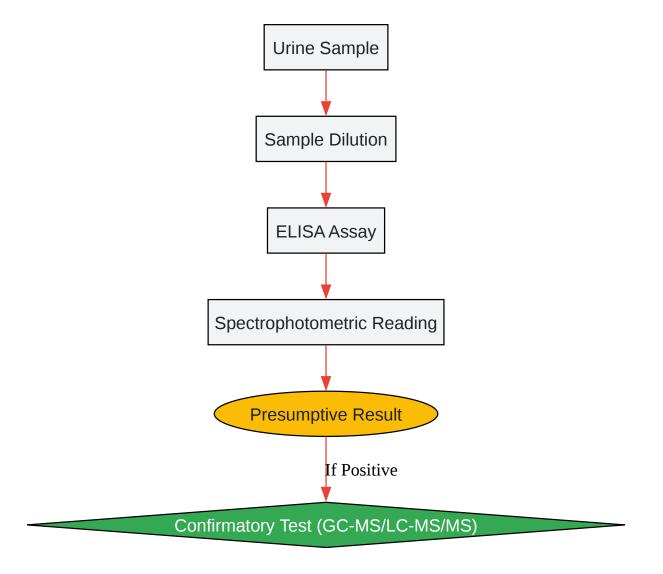
- Add calibrators, controls, and diluted urine samples to the antibody-coated microtiter plate wells.
- Add the enzyme-conjugated drug to each well.
- Incubate the plate for a specified time to allow for competitive binding.
- Wash the plate to remove unbound materials.[4]
- Add a substrate solution to the wells, which produces a colored product in the presence of the bound enzyme.[4]
- Stop the reaction using a stopping reagent.[4]

4. Data Analysis:

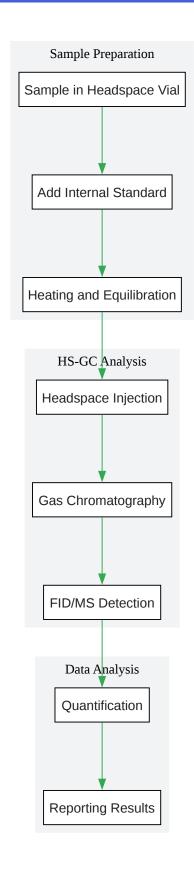
- Measure the optical density (OD) at 450 nm using a spectrophotometer.[4]
- A sample is considered presumptively positive if its OD is equal to or less than the mean OD
 of the cut-off calibrator.[4]

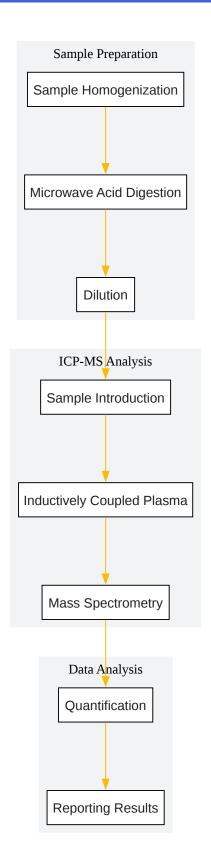
Logical Relationship Diagram:



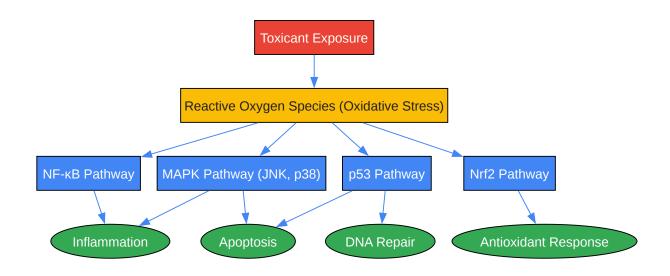












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